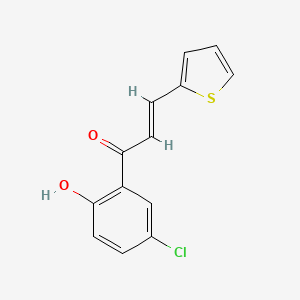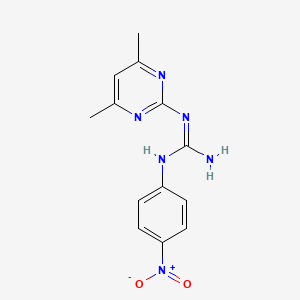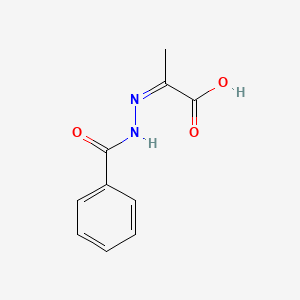![molecular formula C16H20N4O B5910142 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MP-10 and is a selective agonist of the melanocortin-4 receptor (MC4R).
Mecanismo De Acción
MP-10 exerts its effects by selectively activating the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide leads to a decrease in food intake and an increase in energy expenditure, which can result in weight loss.
Biochemical and Physiological Effects
In addition to its effects on food intake and weight loss, MP-10 has been shown to have other biochemical and physiological effects. MP-10 has been shown to increase insulin sensitivity and improve glucose metabolism, which could make it a useful therapeutic agent for the treatment of diabetes. MP-10 has also been shown to have anti-inflammatory and anti-oxidative properties, which could make it a useful therapeutic agent for the treatment of cardiovascular disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MP-10 in lab experiments is its selectivity for the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide. This selectivity allows researchers to study the effects of 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide activation without the confounding effects of other receptors. However, one limitation of using MP-10 in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several future directions for research on MP-10. One area of research is the development of more potent and selective 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide agonists. Another area of research is the development of combination therapies that target multiple pathways involved in obesity and related conditions. Finally, there is a need for more research on the long-term effects of MP-10 and other 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide agonists, particularly in humans.
Conclusion
In conclusion, MP-10 is a promising compound with potential applications in the treatment of obesity, diabetes, cardiovascular disease, and cancer. Its selectivity for the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide makes it a useful tool for studying the effects of 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide activation, but its short half-life is a limitation for lab experiments. Future research on MP-10 should focus on developing more potent and selective 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide agonists, combination therapies, and long-term effects in humans.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, starting with the reaction of 3,4-dimethylbenzoyl chloride with 2-(6-methyl-3-pyridazinyl)ethylamine to form the intermediate product, 3,4-dimethyl-N-(2-(6-methyl-3-pyridazinyl)ethyl)benzamide. This intermediate product is then reacted with sodium cyanoborohydride and hydrochloric acid to produce the final product, 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide.
Aplicaciones Científicas De Investigación
MP-10 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary research areas for MP-10 is in the treatment of obesity. Studies have shown that MP-10 can decrease food intake and body weight in animal models, making it a promising candidate for the development of anti-obesity drugs.
In addition to its potential use in the treatment of obesity, MP-10 has also been studied for its potential applications in the treatment of other conditions, including diabetes, cardiovascular disease, and cancer. MP-10 has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a useful therapeutic agent for these conditions.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-6-14(10-12(11)2)16(21)18-9-8-17-15-7-5-13(3)19-20-15/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDJDCDGLZKBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)


![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)

